4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl
Description
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl (CAS: 80404-14-4), also denoted as 15N-PDT or TEMPONE-15N-d16, is a deuterated and $^{15}\text{N}$-labeled nitroxide radical derived from the TEMPONE (4-oxo-TEMPO) family. Its structure features a piperidine ring with a ketone group at the 4-position, fully deuterated methyl groups ($C\text{D}_3$) at the 2- and 6-positions, and an $^{15}\text{N}$-enriched nitroxyl radical at the 1-position .
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
188.33 g/mol |
IUPAC Name |
3,3,5,5-tetradeuterio-1-hydroxy-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1 |
InChI Key |
KMEUSKGEUADGET-ZDYDSYIGSA-N |
Isomeric SMILES |
[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1(CC(=O)CC(N1O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material and Isotopic Labeling
The synthesis begins with 4-oxo-2,2,6,6-tetramethylpiperidine, which is isotopically labeled with deuterium at all exchangeable hydrogen sites (d16) and nitrogen-15 at the nitroxide nitrogen position (1-^15N). This isotopically enriched precursor is critical for achieving the desired labeling in the final nitroxide radical.
Oxidation to Nitroxide Radical
The key step involves oxidation of the 4-oxo-piperidine precursor to the corresponding nitroxide radical. This is commonly achieved using an oxidizing system comprising sodium tungstate, sodium ethylenediaminetetraacetate (Na4EDTA), and hydrogen peroxide in deuterium oxide (D2O) as solvent. The reaction is performed under dark conditions to prevent photodegradation and is allowed to proceed for an extended period (approximately 240 hours) to ensure complete oxidation to the nitroxide radical form.
- Oxidant: Hydrogen peroxide (H2O2) in D_2O
- Catalyst: Sodium tungstate and Na_4EDTA
- Temperature: Ambient
- Time: 240 hours
- Atmosphere: Dark conditions to avoid radical decomposition
This method yields 4-oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl with high isotopic purity and chemical yield (~2.8 g reported).
Alternative Multistep Synthesis
Another synthetic approach involves multistep reactions starting from ammonia-d3 and calcium chloride in D_2O, progressing from low temperature (203 K) to room temperature over several days (up to 7 days). This route also incorporates isotopic exchange and oxidation steps to achieve the labeled nitroxide radical but is less commonly used due to longer reaction times and complexity.
3 Analytical Data and Purity
The final product exhibits:
| Parameter | Value |
|---|---|
| Molecular Formula | C9D16^15NO_2 |
| Molecular Weight | 187.32 g/mol |
| Isotopic Purity | ≥ 98 atom % Deuterium; ≥ 99 atom % ^15N |
| Chemical Purity | ≥ 98% |
| Storage Temperature | +4 °C |
| Shipping Temperature | Ambient |
| Product Format | Neat (pure compound) |
| Country of Origin | Canada |
The isotopic labeling is confirmed by mass spectrometry and nuclear magnetic resonance techniques, with the SMILES notation and InChI keys reflecting the full deuterium and ^15N incorporation.
4 Research Outcomes and Applications
The isotopically labeled 4-oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl has been used in detailed mechanistic studies involving oxidative stress and reactive oxygen species scavenging. For example, its application in biological models has elucidated pathways of oxidative damage mitigation in conditions such as obstructive sleep apnea-induced lung injury.
The extended oxidation method using sodium tungstate and hydrogen peroxide in D_2O ensures high isotopic retention and radical stability, which is crucial for reproducible and reliable experimental outcomes in electron paramagnetic resonance studies.
5 Summary Table of Preparation Methods
| Step No. | Method Description | Reagents/Conditions | Duration | Yield/Remarks |
|---|---|---|---|---|
| 1 | Isotopic labeling of 4-oxo-piperidine precursor | Use of deuterium oxide (D_2O), ^15N source | Multistep | High isotopic purity required |
| 2 | Oxidation to nitroxide radical | Sodium tungstate, Na4EDTA, H2O2 in D2O | 240 hours | Yield ~2.8 g; dark conditions |
| 3 | Alternative multistep synthesis | Ammonia-d3, calcium chloride, D_2O | 7 days | Longer reaction, less common |
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The nitroxyl radical can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in substitution reactions where the nitroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium hypochlorite.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be used for further chemical modifications .
Scientific Research Applications
Chemical Research and Synthesis
Catalysis
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl is utilized as a catalyst in various organic reactions. Its ability to act as a stable radical allows it to facilitate redox reactions effectively. For instance, it has been employed in the oxidation of alcohols and the polymerization of styrene, where it serves as an inhibitor to control the reaction process .
Isotopic Labeling
The compound's isotopic labeling capabilities (with deuterium and nitrogen isotopes) make it useful in tracing studies. Researchers can track metabolic pathways and reaction mechanisms in biological systems by incorporating this compound into their experimental designs .
Biological Applications
Antioxidant Studies
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl has been investigated for its potential antioxidant properties. It can scavenge free radicals and limit oxidative stress in biological systems. Studies have shown that it can catalyze the disproportionation of superoxide radicals and facilitate hydrogen peroxide metabolism . These properties are crucial for developing therapeutic strategies against oxidative stress-related diseases.
Pharmacological Research
The compound has been explored for its effects on various biological processes. For example, it has been studied for its ability to inhibit RNA-dependent RNA polymerase in SARS-CoV-2, suggesting potential applications in antiviral drug development . Additionally, its role in modulating reactive oxygen species makes it a candidate for further investigations in neuroprotection and anti-inflammatory therapies.
Material Science
Stabilizers in Polymers
Due to its radical stability, 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl is incorporated into hindered amine light stabilizers (HALS) used in plastics. These stabilizers help prevent degradation caused by UV light exposure and thermal oxidation . The compound's structure allows it to provide long-lasting protection to polymeric materials.
Case Study 1: Antioxidant Activity
In a study published in the Journal of Biological Chemistry, researchers evaluated the effectiveness of 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl as an antioxidant agent. The results indicated that the compound significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide compared to controls .
Case Study 2: Polymer Stabilization
A research article highlighted the use of this compound as a stabilizer in polyethylene films. The study demonstrated that films containing 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl exhibited enhanced resistance to UV degradation over time compared to untreated films .
Mechanism of Action
The mechanism of action of 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl involves its ability to act as a stable free radical. It interacts with reactive oxygen species (ROS) and other radicals, making it useful in studying oxidative stress and related processes. The compound can also participate in redox reactions, influencing various molecular pathways .
Comparison with Similar Compounds
Table 1: Structural and Isotopic Features of Selected Nitroxides
Performance in EPR and DNP
EPR Sensitivity and Linewidth
- 15N-PDT exhibits a narrow EPR linewidth (~0.1 mT) due to reduced hyperfine coupling from $^{15}\text{N}$ substitution and deuteration, enhancing spectral resolution . In contrast, non-deuterated TEMPO shows broader lines (~1.5 mT) due to proton interactions .
- Metexyl and TEMPOL have broader linewidths (~1.2–1.8 mT), limiting their utility in high-precision EPR dosimetry .
DNP Efficiency
- 15N-PDT achieves >60,000-fold $^{89}\text{Y}$ NMR signal enhancement in DNP experiments, outperforming non-deuterated TEMPO due to longer electron spin relaxation times ($T_{1e}$) .
- TEMPONE-d16 (non-$^{15}\text{N}$) shows similar DNP performance to 15N-PDT but lacks the $^{15}\text{N}$ advantage in hyperfine simplification .
Chemical Reactivity and Stability
- 15N-PDT is resistant to radical quenching in aqueous environments (e.g., PBS buffer), making it suitable for biological EPR studies .
- Metexyl demonstrates superior reactivity with reactive oxygen species (e.g., $k = 1.2 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}$ with $\cdot\text{OH}$), attributed to its electron-donating methoxy group .
- TEMPONE reacts with singlet oxygen ($^1\text{O}_2$) to form stable nitroxide adducts, a property exploited in oxidative stress assays .
EPR Dosimetry and Imaging
- 15N-PDT serves as a stable reference standard in L-band EPR tooth dosimetry, normalizing radiation-induced signals (RIS) in enamel with <5% uncertainty .
- Its perdeuterated structure minimizes interference from aqueous environments, a limitation observed in non-deuterated TEMPOL .
Magnetic Polariton Studies
- 15N-PDT was used to validate magnetic polariton effects in EPR spectra, showing distinct behavior compared to Galvinoxyl due to its isotopic labeling .
Biological Activity
4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl (commonly referred to as TEMPONE-D) is a stable nitroxide radical and isotopically labeled compound notable for its applications in biological research. It serves as a useful tool in various biochemical studies due to its unique properties, including its ability to act as a free radical scavenger and its utility in electron paramagnetic resonance (EPR) spectroscopy.
- CAS Number: 80404-14-4
- Molecular Formula: C9D16NO2
- Molecular Weight: 187.32 g/mol
- Synonyms: TEMPONE-D16, 1-15N-1-oxyl, 4-OXO-TEMPO-D16, 4-OXO-TEMPO-D16-15N
Antioxidant Properties
TEMPONE-D exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS). The nitroxide radical can neutralize free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in studies related to aging and neurodegenerative diseases.
EPR Spectroscopy Applications
Due to its stable radical nature, TEMPONE-D is extensively used in EPR spectroscopy to study the dynamics of free radicals in biological systems. It allows researchers to monitor oxidative stress levels and the efficacy of antioxidant therapies in real-time.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that TEMPONE-D could significantly reduce oxidative damage in neuronal cells exposed to toxic agents. The compound's ability to penetrate cell membranes enhances its therapeutic potential against neurotoxicity .
- Cardiovascular Research : In cardiovascular studies, TEMPONE-D has been shown to mitigate oxidative stress-induced damage in cardiac tissues. This effect was attributed to its capacity to scavenge superoxide radicals effectively .
- Cancer Research : Research indicates that TEMPONE-D can influence cancer cell proliferation by modulating oxidative stress levels within tumor microenvironments. By reducing ROS levels, it may enhance the effectiveness of certain chemotherapeutic agents .
Data Table: Biological Activity Summary
TEMPONE-D acts primarily through the following mechanisms:
- Radical Scavenging : It reacts with various free radicals, converting them into stable products.
- Cellular Protection : By reducing oxidative stress, it protects cellular components like DNA and lipids from damage.
- Modulation of Signaling Pathways : It may influence signaling pathways associated with cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 4-Oxo-2,2,6,6-tetramethylpiperidine-d16;1-15N-1-oxyl?
- Answer : Synthesis involves deuterium and ¹⁵N isotopic labeling via repeated exchange reactions in deuterated solvents (e.g., D₂O) under vacuum to ensure high isotopic enrichment. For example, ¹⁵NH₄Cl can be dissolved in D₂O, evaporated, and cycled four times to achieve >98% isotopic purity . Purification typically employs column chromatography or recrystallization, monitored by NMR and mass spectrometry (MS) for deuterium/¹⁵N incorporation.
Q. How should researchers handle and store this compound to ensure stability?
- Answer :
- Handling : Use mechanical exhaust or a fume hood to avoid aerosol formation. Wear impervious gloves, safety goggles, and lab coats. Avoid skin/eye contact .
- Storage : Refrigerate (0–6°C) in airtight, light-resistant containers under inert gas (e.g., argon). Moisture and heat degrade nitroxide radicals, leading to loss of paramagnetic properties .
Q. What spectroscopic techniques are critical for characterizing this deuterated and ¹⁵N-labeled nitroxide?
- Answer :
- EPR Spectroscopy : Primary method for confirming the presence and stability of the nitroxide radical. Hyperfine splitting from ¹⁵N (I = ½) provides distinct triplet signals .
- NMR : ²H NMR (e.g., at 76.8 MHz) verifies deuterium incorporation at methyl groups. ¹⁵N NMR (e.g., δ ~70 ppm for nitroxides) confirms isotopic labeling .
- MS : High-resolution MS quantifies isotopic enrichment (e.g., m/z shifts from deuterium and ¹⁵N substitution) .
Advanced Research Questions
Q. How do isotopic substitutions (²H, ¹⁵N) affect the compound’s reactivity and performance in electron paramagnetic resonance (EPR) imaging?
- Answer :
- Deuterium : Reduces spin relaxation rates, enhancing signal resolution in EPR due to lower nuclear spin (I = 1 vs. I = ½ for ¹H). This is critical for in vivo imaging where motion artifacts are prevalent .
- ¹⁵N : Simplifies hyperfine splitting patterns (e.g., triplet → doublet in ¹⁴N → ¹⁵N), improving sensitivity for oxygen concentration mapping in biological systems .
- Experimental Validation : Compare EPR linewidths and relaxation times of labeled vs. unlabeled analogs in controlled oxygen environments .
Q. What strategies resolve contradictions in reported rotational correlation times (τ_c) for this nitroxide in different solvent systems?
- Answer :
- Solvent Polarity Effects : Use a standardized solvent series (e.g., toluene to water) to isolate polarity-dependent τ_c variations. Polar solvents increase hydrogen bonding, slowing molecular rotation .
- Temperature-Dependent EPR : Measure τ_c across temperatures (e.g., 100–300 K) to distinguish viscosity vs. solvent interaction effects. Data should align with Stokes-Einstein-Debye models .
- Cross-Validation : Combine EPR with molecular dynamics simulations to reconcile discrepancies .
Q. How can this compound be functionalized for site-specific labeling in protein dynamics studies?
- Answer :
- Thiol-Specific Modification : React the 4-oxo group with maleimide-functionalized biomolecules. Optimize pH (7–8) and buffer (e.g., phosphate) to avoid nitroxide reduction .
- Click Chemistry : Incorporate alkyne/azide moieties via the piperidine ring for copper-catalyzed cycloaddition with target proteins. Monitor reaction progress via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
